molecular formula C24H38N10O12 B162164 Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) CAS No. 138749-61-8

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)

Katalognummer B162164
CAS-Nummer: 138749-61-8
Molekulargewicht: 658.6 g/mol
InChI-Schlüssel: QSJSRXUJAVCFJQ-YTFOTSKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl), also known as cRGDfK, is a cyclic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of seven amino acids, including glycine, arginine, aspartic acid, serine, and alanine. In

Wissenschaftliche Forschungsanwendungen

CRGDfK has been extensively studied for its potential applications in cancer therapy, cardiovascular disease, and tissue engineering. In cancer therapy, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to target integrin receptors on tumor cells, leading to increased tumor cell death and decreased tumor growth. In cardiovascular disease, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to promote angiogenesis and improve cardiac function. In tissue engineering, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been used to promote cell adhesion and proliferation on scaffold materials.

Wirkmechanismus

The mechanism of action of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) involves its binding to integrin receptors on the cell surface. Integrins are transmembrane proteins that play a critical role in cell adhesion, migration, and signaling. Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) binds specifically to integrin αvβ3 and αvβ5, which are overexpressed on the surface of tumor cells and angiogenic endothelial cells. The binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors leads to the activation of downstream signaling pathways, resulting in increased apoptosis, decreased cell proliferation, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to have several biochemical and physiological effects, including increased apoptosis, decreased cell proliferation, inhibition of angiogenesis, and promotion of cell adhesion and proliferation. These effects are mediated through the binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors on the cell surface.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its specificity for integrin αvβ3 and αvβ5 receptors, which allows for targeted delivery and increased efficacy. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has low toxicity and is well tolerated in animal models. However, one limitation of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its high cost and complex synthesis process.

Zukünftige Richtungen

There are several future directions for Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) research, including the development of novel Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) analogs with increased potency and specificity, the optimization of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) delivery methods, and the evaluation of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in combination with other therapeutic agents. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has potential applications in tissue engineering and regenerative medicine, which warrant further investigation.

Synthesemethoden

The synthesis of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) can be achieved through various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The solid-phase peptide synthesis method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and cyclized. The solution-phase peptide synthesis method involves the coupling of protected amino acids in solution, followed by cyclization. Microwave-assisted synthesis is a newer method that utilizes microwave energy to accelerate the peptide bond formation and cyclization process.

Eigenschaften

CAS-Nummer

138749-61-8

Produktname

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)

Molekularformel

C24H38N10O12

Molekulargewicht

658.6 g/mol

IUPAC-Name

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1

InChI-Schlüssel

QSJSRXUJAVCFJQ-YTFOTSKYSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N

SMILES

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N

Kanonische SMILES

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N

Andere CAS-Nummern

138749-61-8

Sequenz

AGRGDXD

Synonyme

cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala)
cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)
cyclo(GRGDSPA)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.